molecular formula C18H25NO4 B5296615 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate

1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate

Cat. No.: B5296615
M. Wt: 319.4 g/mol
InChI Key: LHBSTAUWUDEKOE-UHFFFAOYSA-N
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Description

1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate is an organic compound that features a piperidine ring substituted with an acetyloxy group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate typically involves the esterification of 4-hydroxy-2,2,6,6-tetramethylpiperidine with benzoic acid, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine and a catalyst like pyridine. The acetylation step can be carried out using acetic anhydride or acetyl chloride in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

    Substitution: The acetyloxy group can be replaced by other nucleophiles in substitution reactions.

    Oxidation: The piperidine ring can be oxidized to form N-oxides under specific conditions.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: 4-hydroxy-2,2,6,6-tetramethylpiperidine and benzoic acid.

    Substitution: Various substituted piperidine derivatives.

    Oxidation: Piperidine N-oxides.

Scientific Research Applications

1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate exerts its effects involves the interaction of its functional groups with specific molecular targets. The acetyloxy group can act as a protecting group, while the benzoate ester can participate in esterification reactions. The piperidine ring may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

  • 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl acetate
  • 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl propionate
  • 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl butyrate

Uniqueness: 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate is unique due to the presence of the benzoate ester, which imparts distinct chemical and biological properties compared to other similar compounds. The benzoate group can enhance the compound’s lipophilicity and influence its interaction with biological membranes and proteins .

Properties

IUPAC Name

(1-acetyloxy-2,2,6,6-tetramethylpiperidin-4-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13(20)23-19-17(2,3)11-15(12-18(19,4)5)22-16(21)14-9-7-6-8-10-14/h6-10,15H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBSTAUWUDEKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON1C(CC(CC1(C)C)OC(=O)C2=CC=CC=C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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